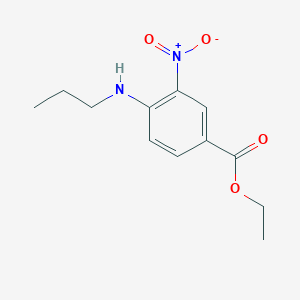

Ethyl 3-nitro-4-(propylamino)benzoate

Descripción general

Descripción

Ethyl 3-nitro-4-(propylamino)benzoate is an organic compound with the molecular formula C12H16N2O4 It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 3-position and a propylamino group at the 4-position on the benzene ring, with an ethyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-nitro-4-(propylamino)benzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 4-aminobenzoate to introduce the nitro group at the 3-position. This is followed by the alkylation of the amino group with propylamine under suitable conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like N,N-diisopropyl ethylamine (DIPEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction to form an amino derivative, a critical reaction for modifying biological activity or synthesizing intermediates.

Reagents/Conditions :

-

Catalytic hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol or methanol .

-

Alternative reducing agents : Sodium borohydride (NaBH₄) with transition metal catalysts.

Mechanism :

The nitro group (–NO₂) is reduced to an amine (–NH₂) via a multi-step process involving intermediate nitroso (–NO) and hydroxylamine (–NHOH) stages.

Product :

Ethyl 3-amino-4-(propylamino)benzoate (C₁₂H₁₇N₃O₂).

Experimental Data :

| Reaction Conditions | Yield | Reference |

|---|---|---|

| H₂ (60 psi), Pd/C, ethanol, 5 h | 88% |

Ester Hydrolysis

The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reagents/Conditions :

-

Acidic hydrolysis : Concentrated HCl (aq) under reflux.

-

Basic hydrolysis : NaOH (aq) followed by acidification.

Mechanism :

Nucleophilic attack by water (acidic) or hydroxide ions (basic) cleaves the ester bond.

Product :

3-Nitro-4-(propylamino)benzoic acid (C₁₀H₁₁N₃O₄).

Key Observation :

Hydrolysis rates depend on the steric and electronic effects of the substituents. The nitro group enhances reactivity by polarizing the ester carbonyl.

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the aromatic ring for substitution reactions at specific positions.

Reagents/Conditions :

-

Halogen replacement : Fluorine or chlorine substituents at the 4-position can be displaced by amines or alkoxides .

Example Reaction :

Ethyl 4-fluoro-3-nitrobenzoate reacts with propylamine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base to form the title compound .

Mechanism :

The nitro group directs incoming nucleophiles to the para position relative to itself, facilitating substitution.

Experimental Data :

| Substrate | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl 4-fluoro-3-nitrobenzoate | Propylamine | DCM, DIPEA, RT | 4.8 g |

Comparative Reactivity in Structural Analogs

The reactivity profile varies with substituent positioning and functional groups:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Materials Science Applications

- Research into the use of this compound in materials science is still emerging. Its unique chemical properties may allow for incorporation into polymer matrices or as a component in nanomaterials, although specific applications remain largely theoretical at this stage .

Synthetic Chemistry

This compound can be synthesized through several methods:

- One method involves refluxing ethyl 4-chloro-3-nitrobenzoate with n-propylamine in tetrahydrofuran, leading to the formation of the desired compound .

Case Study 1: Anticancer Research

A study involving the synthesis of this compound demonstrated its efficacy in inhibiting the growth of prostate cancer cells when used alongside cisplatin. The mechanism involved the compound's ability to enhance cisplatin's action by targeting specific cellular pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on similar nitro compounds revealed promising results against antibiotic-resistant bacterial strains. This compound was included in preliminary tests that indicated potential effectiveness against such pathogens, warranting further investigation into its pharmacological properties.

Mecanismo De Acción

The mechanism of action of ethyl 3-nitro-4-(propylamino)benzoate depends on its specific application. In the context of its biological activity, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, as a potential local anesthetic, it may bind to sodium ion channels on nerve cells, inhibiting the conduction of nerve impulses and thereby providing pain relief .

Comparación Con Compuestos Similares

Ethyl 3-nitro-4-(propylamino)benzoate can be compared with other similar compounds, such as:

Ethyl 4-aminobenzoate: Lacks the nitro group and propylamino group, making it less versatile in certain chemical reactions.

Ethyl 3-nitro-4-(methylamino)benzoate: Similar structure but with a methylamino group instead of a propylamino group, which may affect its reactivity and biological activity.

Ethyl 3-nitro-4-(tert-butylamino)benzoate: Contains a bulkier tert-butylamino group, which can influence its steric properties and interactions with molecular targets.

These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.

Actividad Biológica

Ethyl 3-nitro-4-(propylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 3-position and a propylamino group at the 4-position of the benzoate structure. Its molecular formula is , with a molecular weight of 252.27 g/mol. The compound exhibits various chemical properties that enhance its biological activity, particularly due to the electron-withdrawing nature of the nitro group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

- Local Anesthetic Effects : Similar compounds have been studied for their ability to block sodium ion channels in nerve cells, providing pain relief by inhibiting nerve impulse conduction .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.

- Anti-inflammatory Mechanism : Another investigation focused on its anti-inflammatory effects in a murine model of inflammation. The compound significantly reduced edema and inflammatory markers, indicating its potential for therapeutic use in inflammatory diseases.

- Local Anesthetic Potential : In pharmacological studies, derivatives similar to this compound were tested for local anesthetic properties. It was found to effectively block nerve conduction at concentrations that minimized toxicity.

Q & A

Basic Research Questions

Q. What are the key structural features of Ethyl 3-nitro-4-(propylamino)benzoate, and how do they influence its reactivity?

The compound exhibits a planar benzene ring with a nitro group (-NO₂) and a propylamino (-NH-C₃H₇) substituent. Intramolecular N–H···O and C–H···O hydrogen bonds form S(6) and S(5) ring motifs, stabilizing the molecular conformation . The nitro group is nearly coplanar with the benzene ring (dihedral angle: ~6.2°), enhancing conjugation and influencing electronic properties. These interactions dictate reactivity in substitution or reduction reactions, particularly at the nitro or ester groups .

Q. What synthetic methods are employed to prepare this compound?

A modified Moore procedure is used:

- Step 1 : Ethyl 4-fluoro-3-nitrobenzoate reacts with propylamine in the presence of DIPEA (N,N-diisopropylethylamine) as a base.

- Step 2 : The mixture is stirred at room temperature, followed by washing with 10% Na₂CO₃ and extraction with dichloromethane.

- Step 3 : Purification via recrystallization from hot hexane yields yellow needle-like crystals . Key parameters: Stoichiometric control of propylamine and base ensures selective amination without ester hydrolysis.

Q. How do hydrogen-bonding interactions affect the crystal packing of this compound?

Intermolecular N–H···O and O···O interactions (2.914–2.984 Å) connect adjacent molecules along the a-axis. These short O···O contacts (below the sum of van der Waals radii for oxygen) suggest non-classical interactions, contributing to a stacked arrangement in the crystal lattice .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve discrepancies in reported unit-cell parameters for this compound?

Two studies report slightly different triclinic unit-cell parameters:

Q. What methodological considerations are critical for analyzing intermolecular interactions in this compound?

- Hydrogen Bonding : Use PLATON to visualize and quantify N–H···O and C–H···O interactions.

- O···O Contacts : Evaluate against van der Waals radii (3.04 Å for O) using Mercury or OLEX2.

- Torsion Angles : Assess nitro group planarity (dihedral angle ~6°) to confirm conjugation effects . Contradictions in O···O distances (2.914 vs. 2.984 Å) may reflect thermal motion or refinement artifacts, requiring Hirshfeld surface analysis for resolution .

Q. How can computational methods predict the reactivity of the nitro group in this compound?

Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) can calculate:

- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites.

- Reduction Potentials : Predict nitro-to-amine conversion feasibility. Experimental validation via cyclic voltammetry or catalytic hydrogenation is recommended .

Q. Data Contradiction Analysis

Q. Why do O···O interactions in the crystal structure deviate from classical van der Waals expectations?

The observed O···O distances (2.914–2.984 Å) are shorter than the van der Waals sum (3.04 Å), suggesting weak electrostatic or π-stacking contributions. This anomaly could arise from:

- Thermal Motion : Low-temperature (100 K) data collection reduces atomic displacement, sharpening interactions .

- Packing Forces : Stacking along the a-axis compresses intermolecular distances . Further studies using variable-temperature SCXRD or neutron diffraction are needed.

Q. Methodological Guidelines

Best practices for refining hydrogen atom positions in SCXRD studies of this compound

- Riding Model : Apply for non-methyl H atoms with isotropic displacement parameters (Uiso = 1.2Ueq).

- Rotational Groups : Use for methyl groups to account for torsional freedom.

- Validation Tools : Check with CHECKCIF to flag outliers (e.g., ADP mismatches) .

Q. How to design derivatives for enhanced pharmacological activity?

- Nitro Reduction : Convert -NO₂ to -NH₂ for improved solubility (e.g., using H₂/Pd-C).

- Ester Hydrolysis : Generate carboxylic acid derivatives for salt formation.

- Propylamino Modification : Replace with bulkier amines (e.g., piperidine) to alter steric effects .

Propiedades

IUPAC Name |

ethyl 3-nitro-4-(propylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-3-7-13-10-6-5-9(12(15)18-4-2)8-11(10)14(16)17/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQMLLNIKRQKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.